molecular formula C17H11NO B027793 N-Formyl-1-aminopyrene CAS No. 103915-43-1

N-Formyl-1-aminopyrene

Cat. No. B027793
M. Wt: 245.27 g/mol
InChI Key: YRRFNWAQLGOASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-1-aminopyrene (NFAP) is a fluorescent probe that has been widely used in scientific research to detect and quantify reactive oxygen species (ROS) in living cells and tissues. This molecule is a derivative of 1-aminopyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a fluorescent tracer in biological and environmental studies.

Mechanism Of Action

N-Formyl-1-aminopyrene works by reacting with ROS to produce a highly fluorescent compound that emits light in the visible range. This fluorescence can be detected using a variety of methods, including fluorescence microscopy, flow cytometry, and spectroscopy. The intensity of the fluorescence is directly proportional to the amount of ROS present in the sample, allowing researchers to quantify the levels of these molecules with high precision.

Biochemical And Physiological Effects

N-Formyl-1-aminopyrene does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that is easily eliminated from the body, making it a safe and effective tool for scientific research.

Advantages And Limitations For Lab Experiments

N-Formyl-1-aminopyrene has several advantages for lab experiments, including its high sensitivity and specificity for ROS detection, its compatibility with a wide range of experimental systems, and its ease of use. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules.

Future Directions

There are many potential future directions for research involving N-Formyl-1-aminopyrene, including the development of new methods for ROS detection, the use of N-Formyl-1-aminopyrene in combination with other fluorescent probes to study complex cellular processes, and the application of N-Formyl-1-aminopyrene in clinical studies of oxidative stress-related diseases. Additionally, the synthesis of new derivatives of N-Formyl-1-aminopyrene with improved properties could lead to even more powerful tools for scientific research.

Synthesis Methods

N-Formyl-1-aminopyrene can be synthesized by reacting 1-aminopyrene with formic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction yields a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Scientific Research Applications

N-Formyl-1-aminopyrene has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cancer. This molecule is particularly useful for detecting ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By measuring the levels of ROS in cells and tissues, researchers can gain insights into the mechanisms of disease and develop new therapies for a variety of conditions.

properties

CAS RN

103915-43-1

Product Name

N-Formyl-1-aminopyrene

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

N-pyren-1-ylformamide

InChI

InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19)

InChI Key

YRRFNWAQLGOASH-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O

Other CAS RN

103915-43-1

synonyms

N-formyl-1-aminopyrene
NFAP

Origin of Product

United States

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